molecular formula C11H7NO5 B1388849 (E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid CAS No. 1135282-87-9

(E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid

Cat. No.: B1388849
CAS No.: 1135282-87-9
M. Wt: 233.18 g/mol
InChI Key: JMNMWGHQIABWLM-DUXPYHPUSA-N
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Description

(E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of benzofuran make it a privileged scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the electrophilic nitration of 3-unsubstituted benzofurans, followed by the condensation with appropriate aldehydes or ketones .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale nitration and subsequent functionalization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The benzofuran core can also interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Biological Activity

(E)-3-(5-nitro-1-benzofuran-2-yl)-2-propenoic acid, a benzofuran derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Overview of Biological Activities

Benzofuran derivatives are known for their significant biological activities, which include:

  • Antimicrobial Activity : The compound exhibits effectiveness against various microbial strains.
  • Anti-inflammatory Properties : It has been shown to modulate inflammatory responses.
  • Cytotoxic Effects : Notably, it demonstrates selective cytotoxicity towards certain cancer cell lines.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects.
  • Enzyme Interaction : The benzofuran core may modulate the activity of various enzymes and receptors involved in disease processes.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzofuran derivatives:

Compound NameBiological ActivityNotable Uses
PsoralenAntimicrobial, used in skin treatmentPsoriasis treatment
8-MethoxypsoralenAntiviral, photochemotherapyTreatment of skin diseases
AngelicinAntimicrobialVarious infections
This compoundAntimicrobial, anti-inflammatory, cytotoxicPotential therapeutic applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. Notably, it exhibited an IC50 value of 5.7 µM against A375 melanoma cells, indicating potent anticancer activity . Further research is needed to elucidate the exact mechanisms and pathways involved in its cytotoxic effects.

Properties

IUPAC Name

(E)-3-(5-nitro-1-benzofuran-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-11(14)4-2-9-6-7-5-8(12(15)16)1-3-10(7)17-9/h1-6H,(H,13,14)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNMWGHQIABWLM-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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